3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea
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Overview
Description
3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is a complex organic compound that features a pyridazine ring, an azetidine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Formation of the Azetidine Ring: This can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Urea Formation: The final step involves the reaction of the intermediate with isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can be performed on the pyridazine ring to yield dihydropyridazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can have different pharmacological or chemical properties.
Scientific Research Applications
3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to the presence of the pyridazine ring, which is known for its pharmacological activities.
Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the azetidine ring can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and have been shown to possess a wide range of biological activities.
Fluorophenyl Azetidines: These compounds are similar in structure and are known for their potential in medicinal chemistry.
Uniqueness
What sets 3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-25(20(27)22-16-8-10-28-11-9-16)17-12-26(13-17)19-7-6-18(23-24-19)14-2-4-15(21)5-3-14/h2-7,16-17H,8-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZGVASFTBXYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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